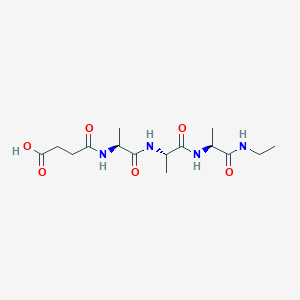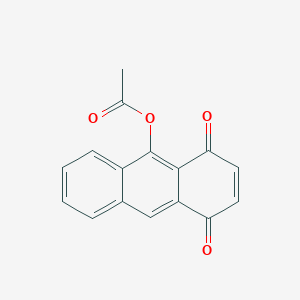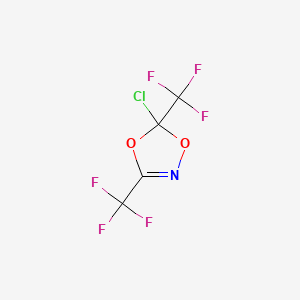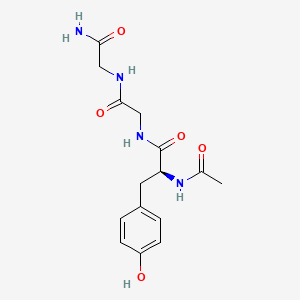![molecular formula C27H21Br3 B14410409 1,3,5-Tris[2-(bromomethyl)phenyl]benzene CAS No. 87226-89-9](/img/structure/B14410409.png)
1,3,5-Tris[2-(bromomethyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris[2-(bromomethyl)phenyl]benzene is an organic compound characterized by three bromomethyl groups attached to a benzene ring. This compound is notable for its utility in various chemical syntheses, particularly as a cross-linker in the creation of complex molecular structures such as ligands and dendrimers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[2-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3,5-trimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl₄) at elevated temperatures (around 70°C) for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and efficient product isolation .
化学反応の分析
Types of Reactions
1,3,5-Tris[2-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Nucleophilic Substitution: Produces substituted benzene derivatives.
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Results in the formation of methyl-substituted benzene derivatives.
科学的研究の応用
1,3,5-Tris[2-(bromomethyl)phenyl]benzene is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including ligands and dendrimers.
Biology: Employed in the development of bioactive compounds and as a cross-linker in the synthesis of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
作用機序
The mechanism of action of 1,3,5-Tris[2-(bromomethyl)phenyl]benzene involves its ability to act as a cross-linker, forming covalent bonds with other molecules. This property is particularly useful in the synthesis of dendrimers and other complex structures.
類似化合物との比較
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Similar structure but lacks the phenyl groups attached to the bromomethyl groups.
1,3,5-Tris(4-bromophenyl)benzene: Similar but with bromine atoms attached to the para positions of the phenyl groups.
Hexakis(bromomethyl)benzene: Contains six bromomethyl groups attached to a benzene ring.
Uniqueness
1,3,5-Tris[2-(bromomethyl)phenyl]benzene is unique due to the presence of phenyl groups attached to the bromomethyl groups, which enhances its reactivity and versatility in chemical syntheses. This structural feature allows for more complex and diverse chemical modifications compared to its simpler analogs .
特性
CAS番号 |
87226-89-9 |
|---|---|
分子式 |
C27H21Br3 |
分子量 |
585.2 g/mol |
IUPAC名 |
1,3,5-tris[2-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C27H21Br3/c28-16-19-7-1-4-10-25(19)22-13-23(26-11-5-2-8-20(26)17-29)15-24(14-22)27-12-6-3-9-21(27)18-30/h1-15H,16-18H2 |
InChIキー |
ITKOHHHYGWZHGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CBr)C2=CC(=CC(=C2)C3=CC=CC=C3CBr)C4=CC=CC=C4CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)

![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)


![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)

